
Siphonarin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Siphonarin A is a polypropionate compound isolated from marine mollusks, specifically from the genus Siphonaria These compounds are known for their unique structural features and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Siphonarin A involves several steps, starting from simple precursors. The synthetic route typically includes the formation of polypropionate chains through aldol reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions
Siphonarin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
Siphonarin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying polypropionate synthesis and reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Siphonarin A involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
Siphonarin B: Another polypropionate compound with similar structural features but different biological activities.
Baconipyrone A: A related compound that undergoes similar chemical reactions but has distinct biological properties.
Caloundrin B: Another related compound with unique structural and functional characteristics.
Uniqueness of Siphonarin A
This compound stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of functional groups allows it to participate in various chemical reactions, making it a valuable compound for scientific research.
属性
CAS 编号 |
92125-67-2 |
|---|---|
分子式 |
C28H42O8 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6R,8R,9R,11S)-2,4-dihydroxy-3,5,9,11-tetramethyl-8-(3-oxopentan-2-yl)-2-[(1S)-1-(3,5,6-trimethyl-4-oxopyran-2-yl)ethyl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C28H42O8/c1-11-21(29)13(3)25-15(5)23(31)17(7)28(35-25)18(8)24(32)16(6)27(33,36-28)19(9)26-14(4)22(30)12(2)20(10)34-26/h13,15-19,24-25,32-33H,11H2,1-10H3/t13?,15-,16-,17-,18+,19-,24+,25+,27-,28-/m0/s1 |
InChI 键 |
SBRGSDPIGMLXAB-UFVYXIMFSA-N |
手性 SMILES |
CCC(=O)C(C)[C@@H]1[C@H](C(=O)[C@@H]([C@@]2(O1)[C@@H]([C@@H]([C@@H]([C@](O2)([C@@H](C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C |
规范 SMILES |
CCC(=O)C(C)C1C(C(=O)C(C2(O1)C(C(C(C(O2)(C(C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



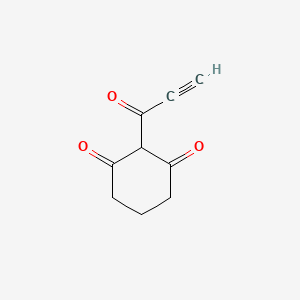

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
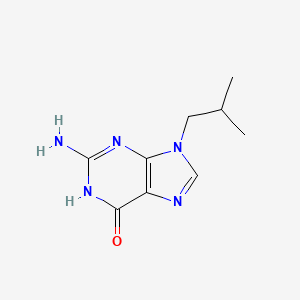
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
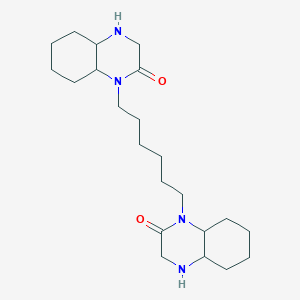
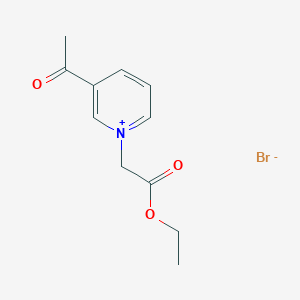
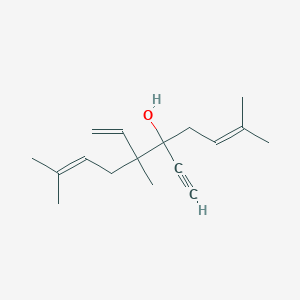
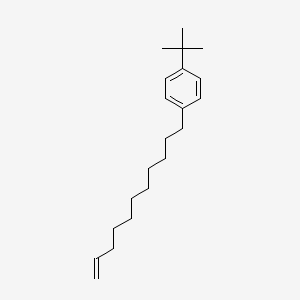
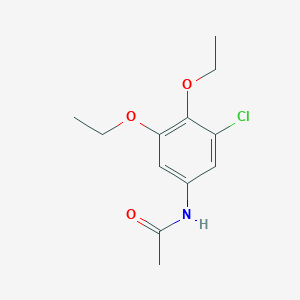
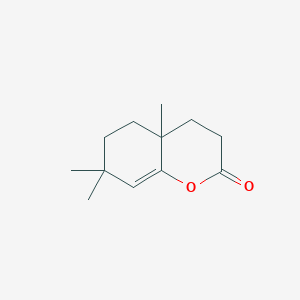
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
